[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been observed in various chemical reactions and synthesis processes. For instance, the chloro- and dichlorophenols, closely related to the mentioned compound, undergo sulfonation with sulfuric acid and sulfur trioxide, highlighting the reactive nature of these compounds in chemical synthesis (Wit & Cerfontain, 2010). Additionally, the activation of peroxymonosulfate by cobalt and its interactions with phenolic compounds, including dichlorophenol, indicate the compound's relevance in advanced oxidation processes (Anipsitakis, Dionysiou, & Gonzalez, 2006).
Crystallography and Molecular Structure
The compound is also pertinent in crystallography and molecular structure studies. Research on organic salts formed between 4-phenylthiazol-2-amine and mineral acids, involving hydrogen bond interactions, provides insights into the complex molecular structures and crystal formations related to such compounds (Jin, Wang, & Xu, 2011). Similarly, the study of redox-activated amines in bond formation, involving photoredox catalysis, underlines the compound's application in understanding and manipulating molecular interactions (Ociepa, Turkowska, & Gryko, 2018).
Supramolecular Chemistry and Framework Structures
In supramolecular chemistry, research on amine-phenol adducts illustrates the formation of novel three-dimensional framework structures, which can include compounds related to [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt). These studies highlight the compound's role in the development of intricate molecular architectures (Glidewell, Ferguson, Gregson, & Campaña, 2000).
Chemical Protection and Activation
The compound is also associated with the chemical protection and activation of sulfates. Research into sulfuryl imidazolium salts, which are used in the protection of sulfate monoesters, demonstrates the compound's importance in chemical protection strategies (Desoky, Hendel, Ingram, & Taylor, 2011). Additionally, the development of new sulfonating agents for amines indicates the compound's relevance in chemical synthesis and protection techniques (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO.H2O4S/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18;1-5(2,3)4/h1-6H,19H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQIYXIPVSULPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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